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Compound of Interest

Compound Name: CH 275

Cat. No.: B1496293

This technical guide provides an in-depth overview of the binding affinity of the synthetic
peptide analog CH 275 for the somatostatin receptor subtype 1 (sstl). Designed for
researchers, scientists, and drug development professionals, this document details the
gquantitative binding data, experimental methodologies, and associated signaling pathways.

Core Concepts

Somatostatin receptors (SSTRs) are a family of G-protein coupled receptors (GPCRS) that are
activated by the peptide hormone somatostatin.[1] There are five subtypes of SSTRs,
designated sstl through sst5. These receptors are involved in a wide range of physiological
processes, including the regulation of hormone secretion, cell proliferation, and
neurotransmission. CH 275 is a synthetic analog of somatostatin that exhibits a preferential
binding affinity for the sstl receptor, making it a valuable tool for studying the specific functions
of this receptor subtype.[2]

Quantitative Binding Affinity of CH 275

The binding affinity of CH 275 for the human sstl receptor has been quantified, demonstrating
its potency and selectivity. The data presented below is crucial for understanding the
pharmacological profile of this compound.
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Compound Receptor Subtype Ki (nM) IC50 (nM)
CH 275 sstl 52 30.9

CH 275 sst2 - >10,000
CH 275 sst3 - 345

CH 275 sst4 - >1,000
CH 275 sstb - >10,000

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki
value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration) is a
measure of the concentration of a ligand that is required to inhibit 50% of the specific binding of

a radioligand.

Experimental Protocols

The determination of the binding affinity of CH 275 for the sstl receptor is typically achieved
through competitive radioligand binding assays. The following protocol provides a

representative methodology.

Radioligand Binding Assay for sstl Receptor

1. Cell Culture and Membrane Preparation:

e Chinese Hamster Ovary (CHO-K1) cells, stably transfected with a plasmid encoding the
human sstl receptor, are cultured under standard conditions.

o Cell membranes are prepared using standard techniques in a modified HEPES buffer (pH
7.4). The protein concentration of the membrane preparation is determined using a suitable

protein assay.
2. Competitive Binding Assay:

o Afixed amount of the cell membrane preparation (e.g., 1 pg of protein) is incubated in a
multi-well plate.
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e A constant concentration of a radiolabeled ligand that binds to the sstl receptor, such as
[*2°[]Somatostatin-14 (e.g., 0.1 nM), is added to each well.

 Increasing concentrations of the unlabeled competitor ligand, CH 275, are added to the wells
to displace the binding of the radioligand.

o To determine non-specific binding, a high concentration of a non-radiolabeled, high-affinity
ligand for the sstl receptor (e.g., 1 uM Somatostatin-14) is added to a set of control wells.

e The incubation is carried out for a defined period (e.g., 120 minutes) at a specific
temperature (e.g., 25°C) to allow the binding to reach equilibrium.

3. Separation and Detection:

» Following incubation, the bound and free radioligand are separated by rapid vacuum filtration
through glass fiber filters.

e The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

o The radioactivity retained on the filters, which represents the bound radioligand, is quantified
using a scintillation counter.

4. Data Analysis:
e The data is analyzed using non-linear regression to determine the IC50 value of CH 275.

e The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation,
which also takes into account the concentration and Kd (dissociation constant) of the
radioligand.

Visualizations
sstl Receptor Sighaling Pathway

The sstl receptor is a G-protein coupled receptor that primarily signals through the Gai subunit.
This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic
AMP (cAMP) levels. Additionally, sstl activation can lead to the stimulation of phosphotyrosine
phosphatase and the Na+/H+ exchanger.
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Caption: sstl receptor signaling cascade.
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Experimental Workflow for Binding Affinity
Determination

The following diagram illustrates the key steps involved in a competitive radioligand binding
assay to determine the binding affinity of CH 275 for the sstl receptor.
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Caption: Radioligand binding assay workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the sst1 Agonist Binding Affinity of
CH 275]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1496293#ch-275-sst1-agonist-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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